(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate
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Overview
Description
(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate is a complex organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with an imine and ester functional group, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate typically involves a multi-step process. One common method starts with the reaction of allyl isothiocyanate with aniline to form an intermediate thiourea. This intermediate then undergoes cyclization with ethyl bromoacetate in the presence of a base, such as sodium ethoxide, to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone with methyl acetoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
Scientific Research Applications
(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the imine group can form covalent bonds with nucleophilic residues in proteins, leading to the disruption of cellular processes. The ester group allows for the compound’s hydrolysis, releasing active metabolites that further exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Iminothiazolidines: Compounds with imine and thiazolidine functionalities.
Ester-containing thiazolidinones: Compounds with ester groups attached to the thiazolidinone ring.
Uniqueness
(E)-methyl 2-((Z)-3-allyl-2-(phenylimino)thiazolidin-4-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl (2E)-2-(2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-9-17-13(10-14(18)19-2)11-20-15(17)16-12-7-5-4-6-8-12/h3-8,10H,1,9,11H2,2H3/b13-10+,16-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVUFWLYKQVAHF-UCCKDXPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CSC(=NC2=CC=CC=C2)N1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\CSC(=NC2=CC=CC=C2)N1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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